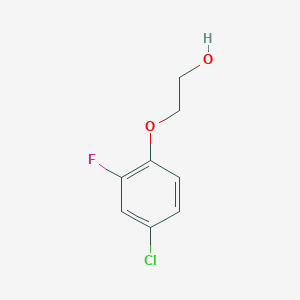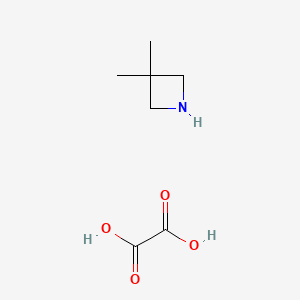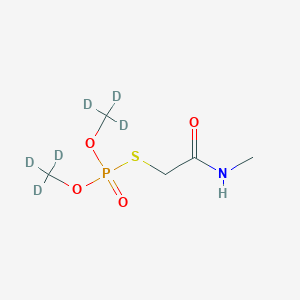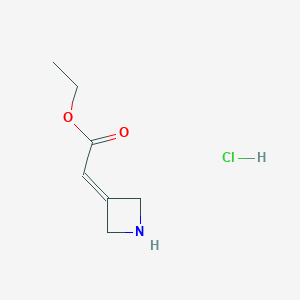
Ethanol, 2-(4-chloro-2-fluorophenoxy)-
Übersicht
Beschreibung
Ethanol, 2-(4-chloro-2-fluorophenoxy)- is a chemical compound with the molecular formula C8H8ClFO2 and a molecular weight of 190.6 g/mol . It is also known by the synonym 2-(4-Chloro-2-fluorophenoxy)ethanol .
Molecular Structure Analysis
The molecular structure of Ethanol, 2-(4-chloro-2-fluorophenoxy)- consists of an ethanol molecule where one of the hydrogen atoms is replaced by a 4-chloro-2-fluorophenoxy group .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Polymorphism
Research into the crystallization of halophenols, such as 2-chlorophenol and 4-fluorophenol, from ethanol has revealed insights into their crystal structures and polymorphism under varying conditions like low temperature and high pressure. For instance, Oswald et al. (2005) demonstrated that different polymorphs of 2-chlorophenol and 4-fluorophenol could be obtained by adjusting the crystallization pressures, highlighting the influence of external conditions on the structural properties of these compounds. This study provides a foundational understanding of how similar compounds, including Ethanol, 2-(4-chloro-2-fluorophenoxy)-, may behave under similar conditions, potentially guiding the development of materials with tailored properties for specific applications (Oswald, Allan, Day, Motherwell, & Parsons, 2005).
Synthesis and Biotransformation
The synthesis and biotransformation studies of related chloro and fluoro phenol derivatives offer insights into the chemical manipulation and potential biological activities of Ethanol, 2-(4-chloro-2-fluorophenoxy)-. For example, the work by Miao et al. (2019) on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate highlights the potential for microbial processes to produce enantiomerically pure compounds. This approach could be applicable to the synthesis of Ethanol, 2-(4-chloro-2-fluorophenoxy)-, for use in pharmaceuticals or as an intermediate in organic synthesis, demonstrating the versatility and potential for biocatalytic applications of these compounds (Miao, Liu, He, & Wang, 2019).
Eigenschaften
IUPAC Name |
2-(4-chloro-2-fluorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNPRGPUXJVECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435919.png)

![(R)-methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis((trimethylsilyl)oxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1435924.png)
![N-[(4-amino-3-chlorophenyl)methyl]acetamide](/img/structure/B1435926.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine](/img/structure/B1435928.png)


![8-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1435935.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B1435936.png)

![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)
